2,5-3,4-Dianhydro-D-altritol
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Overview
Description
2,5-3,4-Dianhydro-D-altritol is a unique organic compound with the molecular formula C6H10O4. It is a bicyclic ether derived from altritol, a sugar alcohol. This compound is known for its distinct structure, which includes two anhydro bridges, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-3,4-Dianhydro-D-altritol typically involves the dehydration of altritol. One common method includes the use of strong acids like sulfuric acid to facilitate the removal of water molecules, forming the anhydro bridges . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-3,4-Dianhydro-D-altritol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the hydroxyl groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Various nucleophiles like halides, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted altritol derivatives.
Scientific Research Applications
2,5-3,4-Dianhydro-D-altritol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-3,4-Dianhydro-D-altritol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
2,5-Anhydro-D-mannitol: Another bicyclic ether with similar structural features.
2,5-Anhydro-D-glucitol: Shares the anhydro bridge structure but differs in the arrangement of hydroxyl groups.
Uniqueness: 2,5-3,4-Dianhydro-D-altritol is unique due to its specific arrangement of anhydro bridges and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
84518-62-7 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
[(1R,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
InChI |
InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
YCRYRWDWBHKSKR-KAZBKCHUSA-N |
SMILES |
C(C1C2C(O2)C(O1)CO)O |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H](O2)[C@H](O1)CO)O |
Canonical SMILES |
C(C1C2C(O2)C(O1)CO)O |
Synonyms |
2,5-3,4-dianhydro-D-altritol 2,5-3,4-dianhydroaltritol |
Origin of Product |
United States |
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